N-[(4-hydroxyphenyl)methyl]acetamide

Analgesic drug discovery In vivo pain models COX-independent antinociception

N-[(4-Hydroxyphenyl)methyl]acetamide (syn. N-(4-hydroxybenzyl)acetamide, 4-(acetamidomethyl)phenol; C9H11NO2, MW 165.19 g/mol) is a synthetic acetamide derivative characterized by a 4-hydroxybenzyl moiety linked to an acetamide group via a methylene spacer.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 34185-04-1
Cat. No. B3130146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyphenyl)methyl]acetamide
CAS34185-04-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11)
InChIKeyKVIZYCBDCWXNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Hydroxyphenyl)methyl]acetamide (CAS 34185-04-1): Structural Identity and Procurement-Relevant Characteristics


N-[(4-Hydroxyphenyl)methyl]acetamide (syn. N-(4-hydroxybenzyl)acetamide, 4-(acetamidomethyl)phenol; C9H11NO2, MW 165.19 g/mol) is a synthetic acetamide derivative characterized by a 4-hydroxybenzyl moiety linked to an acetamide group via a methylene spacer . This benzyl insertion structurally distinguishes it from the direct N-phenyl acetamide scaffold of paracetamol (acetaminophen, N-(4-hydroxyphenyl)acetamide), altering its pharmacological target profile [1]. The compound is commercially available at ≥98% purity from multiple vendors (e.g., Leyan, CalPacLab, TCI) and is catalogued under ChEMBL ID CHEMBL445337 [2]. Its predicted ADMET profile includes high human intestinal absorption probability (99.72%), blood-brain barrier penetration probability of 90.00%, and a generally clean CYP450 inhibition profile with CYP2C9 substrate probability at 53.08% [3].

Why N-[(4-Hydroxyphenyl)methyl]acetamide Cannot Be Substituted with Paracetamol or Other In-Class Acetamide Analogs


Superficial structural similarity among N-aryl and N-benzyl acetamides masks profound pharmacological divergence. In a direct head-to-head study, N-(4-hydroxybenzyl)acetamide (compound 6) produced no detectable inhibition of cyclooxygenase-1 (COX-1) or COX-2 in human whole blood assays, whereas paracetamol inhibited COX-2 with a pIC50 of approximately 3.85 (IC50 ~141 µM) and compound 5 (N-(1H-indazol-5-yl)acetamide) selectively inhibited COX-2 with an IC50 of ~107 µM [1]. Simultaneously, compound 6 lacked any significant affinity for cannabinoid receptors CB1 and CB2 (≤5% displacement at 10 µM) and did not inhibit fatty acid amide hydrolase (FAAH) at 50 µM [1]. Despite this triple-negative pharmacology, compound 6 retained in vivo analgesic efficacy comparable to paracetamol, demonstrating activity in both the neurogenic (first) and inflammatory (second) phases of the mouse formalin test—a biphasic profile that paracetamol did not exhibit in the same study [1]. A researcher or formulator substituting this compound with generic paracetamol, or with a COX-active analog like compound 5, would obtain entirely different target engagement, mechanism of action, and biphasic pain coverage.

Quantitative Differential Evidence: N-[(4-Hydroxyphenyl)methyl]acetamide vs. Paracetamol and Structural Analogs


Biphasic Analgesia in the Formalin Test vs. Paracetamol: Dual-Phase Activity as a Key Differentiator

In the mouse formalin test, N-(4-hydroxybenzyl)acetamide (compound 6) at an i.p. dose of 275 mg/kg produced analgesic activity comparable to paracetamol at 200 mg/kg i.p., as assessed by reduction in licking/biting behavior [1]. Critically, compound 6 demonstrated statistically significant efficacy in both the first (neurogenic, 0–5 min) and second (inflammatory, 15–30 min) phases of the formalin test, whereas paracetamol was active only in the second phase and was inactive in the first phase in the same experimental setup [1]. This biphasic analgesic profile is a distinguishing feature not shared by paracetamol.

Analgesic drug discovery In vivo pain models COX-independent antinociception

Complete Absence of COX-1 and COX-2 Inhibition vs. Paracetamol and In-Class Analogs

In human whole blood assays measuring thromboxane B2 (COX-1) and prostaglandin E2 (COX-2) levels, N-(4-hydroxybenzyl)acetamide (compound 6) showed no inhibition of either COX isoform [1]. By contrast, paracetamol behaved as a dual COX inhibitor with a COX-2 pIC50 of approximately 3.85 (IC50 ~141 µM), compound 5 (N-(1H-indazol-5-yl)acetamide) selectively inhibited COX-2 with an IC50 of ~107 µM, and compound 7 (N-(4-hydroxy-3-methoxyphenyl)acetamide) was a dual inhibitor with IC50 values of 234 µM (COX-1) and 138 µM (COX-2) [1]. This complete lack of COX engagement makes compound 6 categorically distinct from the other paracetamol analogs tested in the same study.

COX inhibition profiling Whole blood assay Anti-inflammatory drug screening

Negligible Cannabinoid Receptor and FAAH Engagement vs. AM404 and Other Analogs

N-(4-hydroxybenzyl)acetamide (compound 6) exhibited no significant affinity for CB1 or CB2 receptors, showing only 1 ± 4% and 5 ± 5% displacement of [3H]CP-55,940 at 10 µM, respectively [1]. FAAH inhibition was also negligible at 15 ± 1% at 50 µM [1]. In contrast, the paracetamol metabolite AM404 showed 55 ± 0.4% FAAH inhibition at 50 µM, and its bioisosteric derivatives (compounds 1, 2, 3) demonstrated sub-micromolar Ki values at CB1 (0.3, 1.0, and 0.2 µM) and CB2 (0.1, 1.4, and 1.0 µM) [1]. Paracetamol itself exhibited 22 ± 3% CB1 displacement at 10 µM [1]. This clean endocannabinoid profile distinguishes compound 6 from both AM404-derived analogs and paracetamol.

Endocannabinoid system CB1/CB2 receptor binding FAAH inhibition

Structural Basis for Differential Pharmacology: Benzylic Methylene Insertion vs. Direct N-Phenyl Acetamide

N-(4-hydroxybenzyl)acetamide incorporates a methylene (-CH2-) spacer between the 4-hydroxyphenyl ring and the acetamide nitrogen, whereas paracetamol features a direct N-phenyl linkage [1]. This single-atom insertion converts the anilide-type scaffold (paracetamol) into a benzylamide scaffold (compound 6), which the Sinning et al. (2008) study explicitly identifies as the structural basis for the loss of COX inhibitory activity and the retention of analgesic efficacy via an alternative mechanism [1]. A closely related N-methyl analog, N-[(4-Hydroxyphenyl)methyl]-N-methylacetamide (CAS 886493-61-4), differs by an additional N-methyl group, further modulating conformational flexibility and hydrogen-bonding capacity .

Structure-activity relationship Scaffold hopping Medicinal chemistry

Predicted Blood-Brain Barrier Penetration and CYP450 Safety Profile as Procurement Criteria

In silico ADMET profiling via admetSAR 2 predicts that N-[(4-hydroxyphenyl)methyl]acetamide has a 90.00% probability of blood-brain barrier (BBB) penetration, 99.72% probability of human intestinal absorption, and a predominantly clean CYP450 inhibition profile: CYP3A4 inhibition probability 12.10%, CYP2C9 inhibition 8.02%, CYP2C19 inhibition 10.46%, CYP2D6 inhibition 5.45%, CYP1A2 inhibition 16.55%, and CYP2C8 inhibition 8.16% [1]. It is predicted not to be a substrate of P-glycoprotein (78.34% probability of non-substrate) and not a P-glycoprotein inhibitor (99.23% probability) [1]. These predictions suggest favorable CNS penetration potential and low CYP-mediated drug-drug interaction risk, which are relevant procurement criteria for in vivo pharmacological studies.

ADMET prediction Blood-brain barrier permeability Drug-drug interaction risk

Physicochemical Identity and Purity Specifications: Melting Point as a Quality Gate

The reported melting point of N-[(4-hydroxyphenyl)methyl]acetamide is 135–137 °C (ChemicalBook) , with an alternative vendor specification of 121.0–125.0 °C (TCI, purity ≥98.0% by GC) . The compound has a molecular weight of 165.19 g/mol, a predicted logP of 0.60 (XlogP), and a topological polar surface area (TPSA) of 49.30 Ų [1]. These values provide essential identity verification parameters that distinguish this compound from its closest structural analogs: paracetamol (MW 151.16 g/mol, mp 169–172 °C) and N-[(4-hydroxyphenyl)methyl]-N-methylacetamide (MW 179.22 g/mol, different H-bond donor count). Procurement specifications should include melting point as a minimum identity gate, with HPLC purity ≥98% recommended for pharmacological studies.

Quality control Compound characterization Procurement specification

Optimal Research and Industrial Application Scenarios for N-[(4-Hydroxyphenyl)methyl]acetamide Based on Quantitative Differentiation Evidence


Tool Compound for Dissecting COX-Independent Analgesic Mechanisms In Vivo

N-(4-hydroxybenzyl)acetamide (compound 6) is the only paracetamol analog in the Sinning et al. (2008) series that produces analgesia in the mouse formalin test without any detectable COX-1 or COX-2 inhibition in human whole blood assays [1]. At 275 mg/kg i.p., it achieves analgesic efficacy comparable to paracetamol (200 mg/kg i.p.) while being active in both the neurogenic (phase I) and inflammatory (phase II) phases of the formalin test—a biphasic profile that paracetamol does not replicate [1]. This makes compound 6 an ideal tool compound for laboratories seeking to isolate and study non-COX, non-endocannabinoid analgesic pathways without the confounding influence of COX-mediated anti-inflammatory effects.

Negative Control for COX-Dependent Anti-Inflammatory Screening Cascades

Because compound 6 exhibits zero inhibition of COX-1 and COX-2 in whole blood assays, while its closest analogs (paracetamol, compound 5, and compound 7) all demonstrate measurable COX inhibitory activity (IC50 range: 107–234 µM) [1], it serves as a structurally matched negative control in COX-dependent anti-inflammatory screening cascades. Researchers comparing lead compounds against this benzylamide scaffold can confidently attribute any observed anti-inflammatory activity to mechanisms other than direct COX inhibition.

Lead Scaffold for Non-Hepatotoxic Analgesic Development Programs

The benzylamide scaffold of compound 6 lacks the anilide structural motif required for CYP2E1-mediated oxidation to the hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite that limits paracetamol's therapeutic window [1]. Combined with predicted low CYP450 inhibition across major isoforms (all <17% probability) [2], compound 6 represents a structurally derisked starting point for medicinal chemistry programs aiming to develop analgesics with reduced hepatotoxic liability. The predicted 90% BBB penetration probability [2] further supports CNS-targeted analgesic development.

Reference Standard for Quality Control and Analytical Method Development

With a defined melting point range (135–137 °C per ChemicalBook; 121–125 °C per TCI at ≥98% purity), molecular weight of 165.19 g/mol, and a unique InChI Key (KVIZYCBDCWXNOQ-UHFFFAOYSA-N) [3], N-[(4-hydroxyphenyl)methyl]acetamide can serve as a reference standard for HPLC method development, impurity profiling of paracetamol-related substances, and as a system suitability standard in analytical chemistry workflows. Its structural distinction from paracetamol (MW difference of +14 Da due to the benzylic CH2 insertion) provides clear chromatographic resolution.

Quote Request

Request a Quote for N-[(4-hydroxyphenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.